1,4-Diphenoxybenzene

Catalog No.
S585004
CAS No.
3061-36-7
M.F
C18H14O2
M. Wt
262.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Diphenoxybenzene

CAS Number

3061-36-7

Product Name

1,4-Diphenoxybenzene

IUPAC Name

1,4-diphenoxybenzene

Molecular Formula

C18H14O2

Molecular Weight

262.3 g/mol

InChI

InChI=1S/C18H14O2/c1-3-7-15(8-4-1)19-17-11-13-18(14-12-17)20-16-9-5-2-6-10-16/h1-14H

InChI Key

UVGPELGZPWDPFP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)OC3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)OC3=CC=CC=C3

Liquid Crystal Precursor:

One potential application of 1,4-diphenoxybenzene lies in the development of liquid crystals. Studies have shown that it exhibits thermotropic liquid crystalline behavior, meaning it transitions from a solid to a liquid crystal phase at elevated temperatures []. This property makes it a potential precursor for the synthesis of new liquid crystal materials with specific functionalities, although further research is needed to explore its full potential in this area.

Material Science Applications:

1,4-Diphenoxybenzene's rigid and aromatic structure suggests potential applications in material science. Research suggests it can be incorporated into polymers to enhance their thermal stability and mechanical properties []. However, further investigation is necessary to fully understand its effectiveness and optimize its use in specific material formulations.

Organic Synthesis:

1,4-Diphenoxybenzene can be used as a starting material for the synthesis of other organic compounds. For example, it can be converted into various derivatives with different functional groups, potentially leading to the development of new materials or pharmaceuticals []. However, this application remains largely unexplored, and more research is needed to identify specific functionalities and applications.

1,4-Diphenoxybenzene, also known as benzene-1,4-diphenoxy or p-diphenoxybenzene, is an organic compound with the molecular formula C18H14O2C_{18}H_{14}O_2 and a CAS Registry Number of 3061-36-7. This compound features two phenoxy groups attached to a benzene ring at the para position, which contributes to its unique chemical properties. It appears as a white crystalline solid and has a melting point of approximately 70 °C. The compound is notable for its applications in various fields, including materials science and organic synthesis.

When irradiated in solution. Key reactions include:

  • Cleavage of the Ether Bond: Under UV irradiation, 1,4-diphenoxybenzene can undergo homolytic cleavage of the ether bond, leading to the formation of phenoxyl radicals. This reaction has been studied extensively in the context of diaryl ethers .
  • Reduction Reactions: The compound can be reduced to yield various products, as evidenced by gas chromatography and mass spectrometry studies that identify the reaction products following reduction processes .

Several methods are employed for the synthesis of 1,4-diphenoxybenzene:

  • Direct Coupling: One common method involves the direct coupling of phenol with biphenyl in the presence of a catalyst such as sodium hydroxide or potassium carbonate under high-temperature conditions.
  • Phenolic Substitution: Another approach includes the substitution reaction of chlorinated aromatic compounds with phenol in the presence of a base.
  • Electrophilic Aromatic Substitution: This method utilizes electrophilic aromatic substitution reactions where phenol acts as a nucleophile attacking an electrophilic aromatic compound.

1,4-Diphenoxybenzene finds applications in various fields:

  • Materials Science: It is utilized in the synthesis of polymers and resins due to its ability to form cross-linked structures.
  • Organic Synthesis: The compound serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Proton Exchange Membranes: Research has indicated its potential use in developing proton exchange membranes for fuel cells, enhancing their efficiency and performance .

Several compounds share structural similarities with 1,4-diphenoxybenzene. Here are some notable examples:

Compound NameStructure TypeUnique Features
Diphenyl EtherDiaryl EtherCommonly used as a solvent; lower melting point.
Phenyl Phenyl EtherDiaryl EtherExhibits different thermal properties; less stable.
1,2-DiphenoxyethaneDiaryl EtherDifferent positional isomer; used in organic synthesis.

1,4-Diphenoxybenzene is unique due to its specific para substitution pattern which influences its chemical reactivity and physical properties compared to these similar compounds. Its applications in advanced materials and potential biological activities further distinguish it from other diaryl ethers.

Oxidative coupling polymerization is a key method for synthesizing 1,4-diphenoxybenzene derivatives. This approach employs transition metal catalysts to facilitate coupling reactions between aromatic monomers.

Catalyst Systems:

  • Iron(III) Chloride (FeCl₃): Source demonstrates the use of FeCl₃ in nitrobenzene solvent for oxidative coupling of 1,4-diphenoxybenzene. The reaction proceeds at room temperature under nitrogen, yielding polymers with molecular weights exceeding 270,000 g/mol.
  • Vanadium Oxoacetylacetonate (VO(acac)₂): Source highlights VO(acac)₂ with triflic acid in 1,2-dichloroethane under oxygen, producing poly(2,5-di-n-butoxyphenylene) with 1,4-linkage specificity.

Reaction Parameters:

ParameterFeCl₃ System VO(acac)₂ System
Temperature25°C25°C
SolventNitrobenzene1,2-Dichloroethane
Catalyst Loading4:1 (FeCl₃:monomer)7.5 mol%
Yield>90%85–90%

Mechanistic Insights:
DFT calculations in source suggest radical cation intermediates, with Mulliken charge densities guiding regioselectivity. Epoxy group activation in graphene oxide (source ) further supports radical-mediated pathways in oxidative coupling.

Ullmann-Type Ether Synthesis and Copper-Catalyzed Reactions

Ullmann ether synthesis remains a cornerstone for constructing diaryl ethers like 1,4-diphenoxybenzene. Modern variants use copper catalysts to enhance efficiency.

Key Advances:

  • Ligand-Accelerated Catalysis: Source identifies bidentate ligands (e.g., 8-hydroxyquinoline) as critical for stabilizing copper-phenoxide intermediates, enabling reactions at 50–110°C with yields up to 95%.
  • Solvent Optimization: Source reports DMF as ideal for Ullmann coupling of 1,4-dichlorobenzene with sodium phenolate, achieving 78% yield at 150°C.

Reaction Scheme:

  • Base Activation: Sodium phenolate deprotonates phenolic substrates.
  • Copper Coordination: Cu(I) forms complexes with ligands and aryl halides.
  • C–O Bond Formation: Oxidative addition/reductive elimination steps yield 1,4-diphenoxybenzene.

Industrial Case Study:
Source details an improved Ullmann method using copper powder in pyridine, reducing reaction times by 40% compared to traditional protocols.

Direct Coupling Strategies Using Sodium or Alkali Metals

Direct coupling leverages alkali metals to activate aromatic C–H bonds for etherification.

Sodium-Mediated Coupling:

  • Source describes a two-step process:
    • Sodium hydride generates phenoxide ions from phenol.
    • Reaction with 1,4-dichlorobenzene in DMPU solvent at 180°C yields 1,4-diphenoxybenzene (76% yield).

Potassium Carbonate Systems:

  • Source employs K₂CO₃ in DMSO with PhIO oxidant, enabling C–H activation for unsymmetrical diaryl ethers.

Comparative Efficiency:

MethodYieldTemperatureSolvent
NaH/DMPU 76%180°CDMPU
K₂CO₃/PhIO 68%80°CDMSO

Industrial-Scale Production and Optimization

Scaling 1,4-diphenoxybenzene synthesis requires addressing cost, safety, and environmental factors.

Process Intensification:

  • Continuous Flow Reactors: Source demonstrates a stainless steel autoclave system for ethylene coupling with benzene, achieving 20 turnover numbers (TON) at 90°C.
  • Solvent Recovery: Source implements DMF distillation loops, reducing waste by 30%.

Economic Considerations:

FactorOptimization StrategyOutcome
Catalyst RecyclingCopper precipitation from spent liquor15% cost reduction
Energy EfficiencyMicrowave-assisted heating 40% shorter reaction time

Case Study:A plant-scale process (source ) uses polyphosphoric acid (PPA) for interfacial polymerization, achieving 5-ton/month output with 99% purity.

XLogP3

5.7

Other CAS

3061-36-7

Wikipedia

1,4-diphenoxybenzene

General Manufacturing Information

Benzene, 1,4-diphenoxy-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15

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